3-Isopropyl-1,2,3-benzotriazin-4(3H)-one

Thermal Stability Heterocyclic Chemistry Reaction Condition Optimization

Reproducibility failures in benzotriazinone SAR often trace to thermal decomposition of 3-aryl analogs or batch-to-batch purity drift. 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (CAS 10001-54-4) mitigates these risks: 3-alkyl derivatives remain intact in boiling ethyl cyanoacetate (~208-210 °C), unlike 3-aryl congeners that undergo N(2)-N(3) heterolysis. • Thermally robust at >200 °C for high-temperature synthetic sequences or flow chemistry • CCDC-deposited crystal structure enables high-confidence docking and pharmacophore modeling • >3-year ambient shelf life eliminates cold-chain storage costs and degradation concerns.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 10001-54-4
Cat. No. B186259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1,2,3-benzotriazin-4(3H)-one
CAS10001-54-4
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C10H11N3O/c1-7(2)13-10(14)8-5-3-4-6-9(8)11-12-13/h3-7H,1-2H3
InChIKeyYDSIMHXQKSAODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 17034 certified / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Overview


3-Isopropyl-1,2,3-benzotriazin-4(3H)-one (CAS 10001-54-4) is a heterocyclic compound belonging to the 1,2,3-benzotriazin-4(3H)-one class, characterized by an isopropyl group at the N3 position. This scaffold is recognized for its utility in medicinal chemistry and crop protection research, with derivatives exhibiting a range of biological activities including insecticidal, nematicidal, and potential antitumor effects [1]. The compound is commercially available as both a research chemical and a certified analytical reference standard [2], making it a defined chemical entity for structure-activity relationship (SAR) studies and analytical method development.

Defined Chemical Entity for SAR Studies
Supports scaffold-focused structure-activity relationship research in medicinal chemistry and crop protection. Scaffold class: 1,2,3-benzotriazin-4(3H)-one
Dual Procurement Format
Available as a research chemical and a certified analytical reference standard, enabling both exploratory and regulated analytical workflows. Certified standard meets ISO 17034

Why 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Cannot Be Substituted


The 3-position substituent on the 1,2,3-benzotriazin-4(3H)-one scaffold is a critical determinant of both biological activity and chemical stability. Replacing the isopropyl group with a smaller alkyl, aryl, or unsubstituted hydrogen alters the compound's electronic distribution, steric profile, and thermal decomposition pathway [1]. For example, 3-aryl benzotriazinones undergo thermal heterolysis under conditions where 3-alkyl derivatives remain intact [1]. Consequently, substituting 3-isopropyl-1,2,3-benzotriazin-4(3H)-one with a different 3-substituted analog in a biological assay or synthetic protocol may lead to unpredictable reactivity, divergent SAR, or compromised experimental reproducibility. The following quantitative evidence establishes the specific, verifiable properties that differentiate this compound.

Thermal Stability Mismatch

Replacing the 3-isopropyl group with a 3-aryl substituent introduces thermal lability. 3-Aryl analogs decompose via N(2)–N(3) bond heterolysis at elevated temperatures where 3-alkyl derivatives remain intact, potentially altering reaction outcomes.

Analytical Integrity Mismatch

Substituting a certified reference material with a non-certified research-grade analog eliminates metrological traceability and certified purity documentation, which may compromise method validation and regulatory data compliance.

Synthetic Reactivity Mismatch

The steric and electronic profile at the N3 position influences reactivity in denitrogenative cross-coupling. Different N-alkyl substituents may shift coupling efficiency, limiting direct transfer of published protocols.

Differentiation Evidence for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one


Thermal Stability vs. 3-Aryl Benzotriazinones

3-Alkyl-1,2,3-benzotriazin-4(3H)-ones, including the 3-isopropyl derivative, exhibit significantly greater thermal stability than their 3-aryl counterparts. In boiling ethyl cyanoacetate (b.p. ~208-210 °C), 3-alkyl benzotriazinones remain intact, whereas 3-aryl benzotriazinones undergo thermal heterolysis of the N(2)–N(3) bond, leading to decomposition and formation of phenylcarbamoylphenylhydrazones [1]. This difference directly impacts the choice of compound for high-temperature reactions or processes requiring thermal robustness.

Thermal Stability vs. 3-Aryl
Class-level inference
Stable vs. Decomposition
Supports selection for high-temperature synthetic protocols.
Condition: boiling ethyl cyanoacetate (~208-210 °C).
Thermal Stability Heterocyclic Chemistry Reaction Condition Optimization

ISO 17034 Certified Reference Standard

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one is commercially available as an analytical reference standard certified under ISO 17034 [1]. In contrast, many benzotriazinone derivatives and research-grade chemicals are supplied without certified purity documentation or formal metrological traceability. This certified standard provides a purity of >97% with defined expiration (3+ years) and is packaged for transport stability, ensuring consistent quantitative analysis for method validation, impurity profiling, or calibration [1].

ISO 17034 Certified Standard
Supporting evidence
Purity >97%, 3+ year shelf-life
Enables regulated analytical method validation and calibration.
Metrological traceability confirmed; non-certified grades lack this.
Analytical Chemistry Quality Control Reference Standards

Dihydroorotase Enzyme Inhibition

3-Isopropyl-1,2,3-benzotriazin-4(3H)-one demonstrates measurable inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, with a reported IC50 value of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. While this potency is modest, it provides a defined biochemical baseline for the scaffold. No direct comparator IC50 data for other 3-alkyl benzotriazinones against this specific target were located; therefore, this evidence establishes activity but cannot confirm relative superiority or inferiority.

Dihydroorotase Inhibition
Supporting evidence
IC50: 180 μM
Reported biochemical baseline for target-specific SAR interpretation.
Data to verify; no direct comparator IC50 available.
Enzyme Inhibition Pyrimidine Biosynthesis Biochemical Assay

Crystal Structure in Cambridge Database

A high-resolution crystal structure of 3-isopropyl-1,2,3-benzotriazin-4(3H)-one has been experimentally determined and deposited in the Cambridge Structural Database (CCDC) [1]. This entry includes 3D coordinates, unit cell parameters, and space group information, enabling precise molecular modeling and docking studies. In contrast, many structurally related benzotriazinones lack publicly available crystal structures, forcing reliance on computationally predicted conformations that introduce uncertainty into in silico analyses.

CCDC Crystal Structure
Supporting evidence
Experimental 3D coordinates deposited
Reduces molecular modeling ambiguity vs. computationally predicted conformations.
Supports docking and in silico SAR studies.
Crystallography Structural Biology Computational Chemistry

Denitrogenative Cross-Coupling Reactions

1,2,3-Benzotriazin-4(3H)-ones, including the 3-isopropyl derivative, serve as electrophilic coupling partners in nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling reactions with alkyl halides or pseudohalides to yield ortho-alkylated benzamides [1]. This reactivity leverages the labile N–N bond in the triazinone ring for selective C–C bond construction. While this is a class-level property, the 3-isopropyl group influences the steric and electronic environment at the reactive center, potentially affecting coupling efficiency relative to other N-substituents, though direct comparative yield data for this specific derivative are not yet published.

Denitrogenative Cross-Coupling
Class-level inference
Ni-catalyzed C–C bond formation
Positions compound as a benzamide library diversification building block.
N3-isopropyl steric effects on yield require direct validation.
Organic Synthesis C–C Bond Formation Nickel Catalysis

Ambient Storage Stability

According to commercial vendor specifications, 3-isopropyl-1,2,3-benzotriazin-4(3H)-one is stable at ambient storage temperature and has a certified shelf-life of 3+ years when supplied as an analytical standard [1]. This contrasts with some reactive benzotriazinone derivatives that require cold-chain storage or inert atmosphere handling to prevent degradation. The ambient stability reduces logistical complexity and storage costs for procurement and long-term laboratory inventory.

Ambient Storage Stability
Supporting evidence
Ambient temp, 3+ year shelf-life
Simplifies procurement logistics and inventory management.
Contrasts with cold-chain-dependent reactive analogs.
Chemical Storage Stability Logistics

Application Scenarios for 3-Isopropyl-1,2,3-benzotriazin-4(3H)-one


Analytical Method Development with Certified Standards

Procurement of ISO 17034-certified 3-isopropyl-1,2,3-benzotriazin-4(3H)-one is recommended for analytical laboratories performing HPLC, GC, or LC-MS method validation, calibration, or impurity quantification. The certified purity (>97%) and metrological traceability ensure regulatory compliance and data integrity, which cannot be achieved with non-certified research-grade chemicals [1].

High-Temperature Organic Synthesis

The demonstrated thermal stability of 3-alkyl benzotriazinones in boiling ethyl cyanoacetate (~208-210 °C) [1] positions this compound as a preferred scaffold for synthetic sequences requiring elevated temperatures. Chemists designing high-temperature reactions or flow chemistry processes should select this compound over thermally labile 3-aryl benzotriazinones to avoid decomposition and low yields.

Structure-Based Drug Design & Molecular Modeling

The availability of an experimentally determined crystal structure in the CCDC [1] makes this compound a reliable starting point for computational docking, pharmacophore modeling, and in silico SAR studies. Researchers requiring high-confidence 3D conformations should prioritize this compound over analogs lacking crystallographic data, thereby reducing false positives in virtual screening campaigns.

Routine Lab Stock & Inventory Management

The compound's ambient storage stability and >3-year shelf-life [1][2] make it suitable for laboratories maintaining long-term chemical inventories without specialized cold storage infrastructure. This reduces operational costs and minimizes the risk of compound degradation compared to analogs requiring refrigeration or inert atmosphere handling.

Application
Selection Property
Validation Focus
Analytical Method Development
Certified Reference Standard Format
HPLC/LC-MS method validation and impurity profiling traceability
High-Temperature Organic Synthesis
3-Alkyl Thermal Stability Profile
Reaction condition screening for thermal robustness over 3-aryl analogs
Structure-Based Drug Design
CCDC-Deposited Crystal Structure
Molecular docking and pharmacophore modeling accuracy
Long-Term Laboratory Inventory
Ambient Storage Compatibility
Shelf-life and logistics cost assessment for routine stock

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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